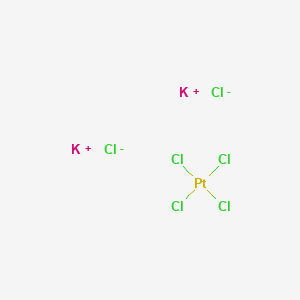
Dipotassium;platinum(4+);hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;platinum(4+);hexachloride, also known as dipotassium hexachloroplatinate, is an inorganic compound with the chemical formula K₂PtCl₆. It is commonly used as a precursor for the preparation of various platinum-based compounds. This compound is known for its distinctive yellow-orange color and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium;platinum(4+);hexachloride can be synthesized through the reaction of platinum metal with chlorine gas in the presence of potassium chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the platinum metal. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving platinum metal in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) to form chloroplatinic acid. The chloroplatinic acid is then reacted with potassium chloride to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;platinum(4+);hexachloride undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation: It can be oxidized to form higher oxidation state platinum compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas or sodium borohydride in aqueous solution.
Substitution: Ammonia or ethylenediamine in aqueous or alcoholic solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Platinum metal.
Substitution: Complexes such as chloropentaammineplatinum(IV) or ethylenediamineplatinum(IV) complexes.
Oxidation: Higher oxidation state platinum compounds.
Scientific Research Applications
Dipotassium;platinum(4+);hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various platinum-based catalysts and complexes.
Biology: It is used in the preparation of platinum-based drugs for cancer treatment, such as cisplatin and carboplatin.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of platinum-based catalysts for industrial processes such as hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism of action of dipotassium;platinum(4+);hexachloride involves the coordination of platinum with various ligands. In biological systems, platinum compounds can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Potassium tetrachloroplatinate(II): K₂PtCl₄
Sodium hexachloroplatinate(IV): Na₂PtCl₆
Ammonium hexachloroplatinate(IV): (NH₄)₂PtCl₆
Uniqueness
Dipotassium;platinum(4+);hexachloride is unique due to its high solubility in water and its ability to form a wide range of platinum-based complexes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
dipotassium;tetrachloroplatinum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIVKJGTXERIM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].Cl[Pt](Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

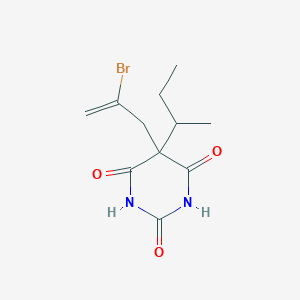
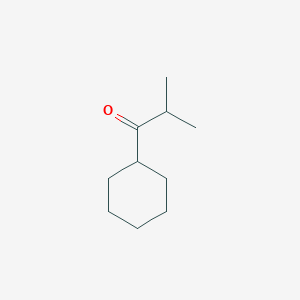

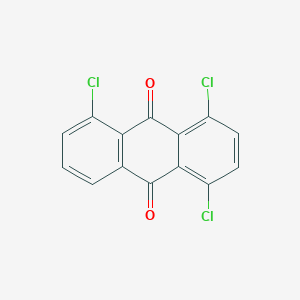

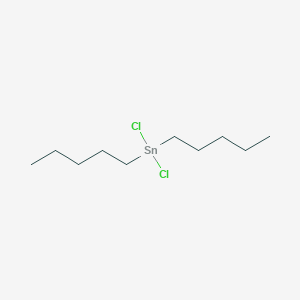
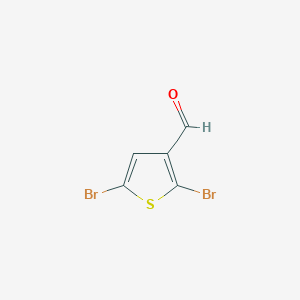
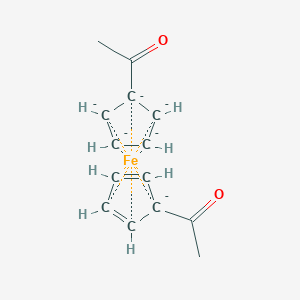
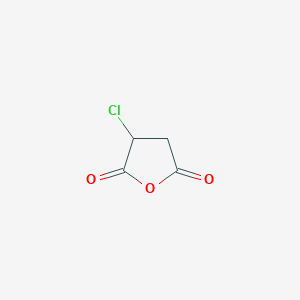

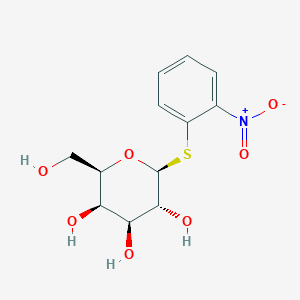

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
